molecular formula C28H22 B8771558 9,10-Bis[3-methylphenyl]anthracene CAS No. 43217-32-9

9,10-Bis[3-methylphenyl]anthracene

Cat. No. B8771558
M. Wt: 358.5 g/mol
InChI Key: XYYLXQKNBIYFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06649284B2

Procedure details

5 grams of 9,10-dibromo anthracene and 0.13 gram of NiCl2(dppp) were mixed with 50 ml tetraphdrofurane in a 250 ml reaction bottle, heated for reaction under 60° C. for 1 hour. Then added slowly with solution of a), stirred for reaction for 8 hours. The solvents were removed via a rotary evaporator. The residue was washed with 100 ml methanol three times and filtered. After recrytallization from toluene and methanol, 3.8 gram light yellow colored 9,10-di-(3-methylphenyl)anthracene was collected. Yield 71%. The structural formula is as follows.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([C:9](Br)=[C:10]3[C:15]=1[CH:14]=CC=C3)=CC=CC=2>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:14][C:15]1[CH:2]=[C:3]([C:10]2[C:15]3[C:2]([C:3]([C:9]4[CH:8]=[CH:3][CH:2]=[C:15]([CH3:14])[CH:10]=4)=[C:8]4[C:9]=2[CH:14]=[CH:15][CH:2]=[CH:3]4)=[CH:10][CH:9]=[CH:8][CH:14]=3)[CH:8]=[CH:9][CH:10]=1 |^1:19,35|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
Name
Quantity
0.13 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for reaction for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then added slowly with solution of a),
CUSTOM
Type
CUSTOM
Details
The solvents were removed via a rotary evaporator
WASH
Type
WASH
Details
The residue was washed with 100 ml methanol three times
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After recrytallization from toluene and methanol, 3.8 gram light yellow colored 9,10-di-(3-methylphenyl)anthracene was collected

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC=1C=C(C=CC1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.